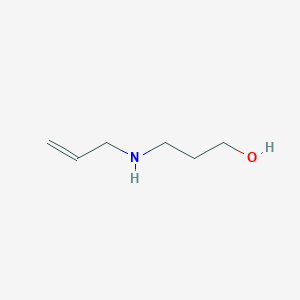![molecular formula C12H36MnN2Si4 B14142325 Bis[bis(trimethylsilyl)amino]manganese CAS No. 70309-68-1](/img/structure/B14142325.png)
Bis[bis(trimethylsilyl)amino]manganese
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[bis(trimethylsilyl)amino]manganese is an organometallic compound that features manganese coordinated with two bis(trimethylsilyl)amino ligands. This compound is part of a broader category of metal bis(trimethylsilyl)amides, which are known for their unique properties and applications in various fields of chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis[bis(trimethylsilyl)amino]manganese typically involves the reaction of manganese(II) chloride with lithium bis(trimethylsilyl)amide in a nonpolar organic solvent. The reaction proceeds via a salt metathesis mechanism, resulting in the formation of this compound and lithium chloride as a by-product. The reaction conditions usually require anhydrous solvents and an inert atmosphere to prevent hydrolysis and oxidation of the reactants and products .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and employing purification techniques such as distillation or sublimation to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
Bis[bis(trimethylsilyl)amino]manganese undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese(III) or manganese(IV) species.
Reduction: It can be reduced to form lower oxidation state manganese complexes.
Substitution: The bis(trimethylsilyl)amino ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens for oxidation, reducing agents such as sodium or potassium for reduction, and various ligands for substitution reactions. The reactions are typically carried out in nonpolar organic solvents under an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield manganese(III) or manganese(IV) complexes, while substitution reactions can produce a variety of manganese-ligand complexes .
Aplicaciones Científicas De Investigación
Bis[bis(trimethylsilyl)amino]manganese has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, including polymerization and cross-coupling reactions.
Material Science: The compound is employed in the synthesis of advanced materials, such as thin films and coatings, through chemical vapor deposition techniques.
Organometallic Chemistry: It serves as a precursor for the synthesis of other organometallic compounds and complexes.
Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism by which bis[bis(trimethylsilyl)amino]manganese exerts its effects involves the coordination of the manganese center with various ligands. This coordination can influence the electronic properties of the manganese, making it an effective catalyst or reagent in different chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
- Bis[bis(trimethylsilyl)amino]iron
- Bis[bis(trimethylsilyl)amino]cobalt
- Bis(trimethylsilyl)amine
Uniqueness
Bis[bis(trimethylsilyl)amino]manganese is unique due to its specific coordination environment and the properties imparted by the bis(trimethylsilyl)amino ligands. Compared to similar compounds, it offers distinct reactivity and stability, making it suitable for specific applications in catalysis and material science .
Propiedades
Número CAS |
70309-68-1 |
|---|---|
Fórmula molecular |
C12H36MnN2Si4 |
Peso molecular |
375.71 g/mol |
Nombre IUPAC |
bis(trimethylsilyl)azanide;manganese(2+) |
InChI |
InChI=1S/2C6H18NSi2.Mn/c2*1-8(2,3)7-9(4,5)6;/h2*1-6H3;/q2*-1;+2 |
Clave InChI |
XKPPYOULOBQXPV-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


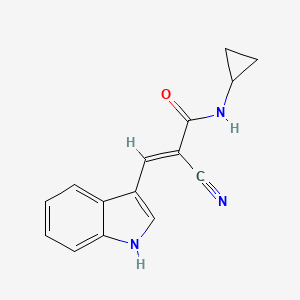
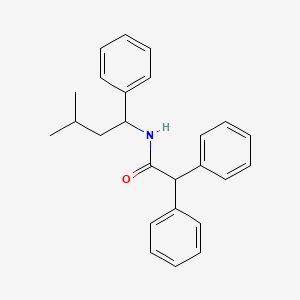
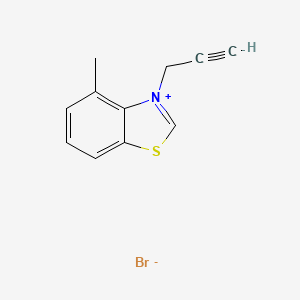
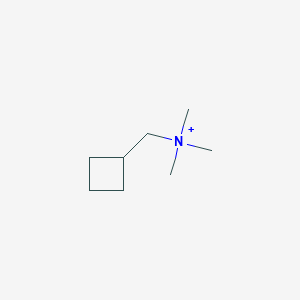

![N'-(bicyclo[4.1.0]heptane-7-carbonyl)-5-bromo-6-oxopyran-3-carbohydrazide](/img/structure/B14142284.png)
![8-{(2E)-2-[1-(2-bromoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-6-hydroxy-3-methyl-7-(1-phenylethyl)-3,7-dihydro-2H-purin-2-one](/img/structure/B14142285.png)
![methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B14142298.png)
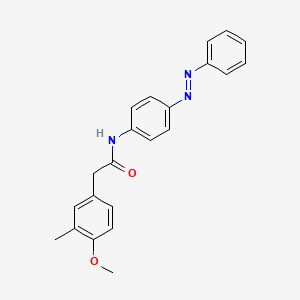

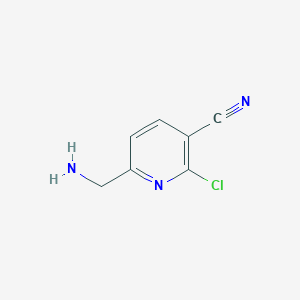
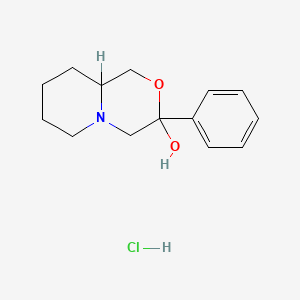
![N-[1-(Ethylsulfanyl)-2-methylpropyl]-N'-(2-fluorophenyl)-N-methylurea](/img/structure/B14142322.png)
